molecular formula C25H18ClNO4 B14094965 2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14094965
M. Wt: 431.9 g/mol
InChI Key: VZTNVJFZJGXJGV-UHFFFAOYSA-N
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Description

2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with various substituents such as benzyl, chloro, hydroxyphenyl, and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno structure.

    Introduction of the pyrrole ring: The pyrrole ring is introduced through a condensation reaction with suitable amines or nitriles.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions to modify the chromeno or pyrrole rings.

    Substitution: Halogenation, alkylation, and acylation reactions can introduce new substituents to the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Benzyl chloride, methyl iodide, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities.

    Coumarin derivatives: Have a similar chromeno core and are used in various chemical and biological applications.

    Benzodiazepine derivatives: Contain similar substituents and are known for their therapeutic effects.

Uniqueness

2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H18ClNO4

Molecular Weight

431.9 g/mol

IUPAC Name

2-benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H18ClNO4/c1-14-10-20-18(12-19(14)26)23(29)21-22(16-8-5-9-17(28)11-16)27(25(30)24(21)31-20)13-15-6-3-2-4-7-15/h2-12,22,28H,13H2,1H3

InChI Key

VZTNVJFZJGXJGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)O)CC5=CC=CC=C5

Origin of Product

United States

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